![molecular formula C7H9N3O4 B1488342 Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 400877-56-7](/img/structure/B1488342.png)
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound used as an intermediate in organic synthesis . It is related to Ethyl 1H-pyrazole-4-carboxylate, which is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring with a nitro group at the 4-position, a methyl group at the 1-position, and an ethyl ester at the 5-position . The molecular weight is 199.17 .Physical And Chemical Properties Analysis
This compound is a yellow oil . The compound should be stored at 0-8°C .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of pyrazole derivatives, highlighting their structural and electronic properties. For example, studies on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate demonstrate comprehensive synthesis methods and detailed characterization, including X-ray diffraction and DFT studies, to understand the molecular geometry and electronic structure of such compounds (S. Viveka et al., 2016). This research underscores the importance of pyrazole derivatives in the development of new materials with specific physical and chemical properties.
Corrosion Inhibition
Pyrazole derivatives have been investigated for their corrosion inhibition properties. For instance, research on pyranpyrazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel, a significant application in industrial processes (P. Dohare et al., 2017). Such studies highlight the potential of pyrazole compounds in enhancing the durability and lifespan of metals in corrosive environments.
Pharmaceutical Research
In the realm of pharmaceuticals, pyrazole derivatives have been synthesized and assessed for their biological activities. Although the direct applications of ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in drug discovery are not detailed in the available literature, the investigation of related compounds provides a foundation for future drug development efforts. These compounds have been explored for various bioactivities, including their potential as antimicrobial and anticancer agents, showcasing the versatility of pyrazole derivatives in medicinal chemistry (H. Hafez et al., 2016).
Material Science
The application of pyrazole derivatives in materials science, such as in the development of dyes and polymers, is another area of interest. Research on the synthesis of pyrazolo[3,4-b]pyrazines for use as disperse dyes for polyester fibers exemplifies the potential of pyrazole compounds in creating new materials with desired properties for industrial applications (D. W. Rangnekar & S. V. Dhamnaskar, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, the class of compounds to which it belongs, have been extensively studied and are known to exhibit diverse biological activities . They have roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities .
Result of Action
Given the known biological activities of pyrazole derivatives, it can be inferred that the compound may have potential antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
properties
IUPAC Name |
ethyl 2-methyl-4-nitropyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHXCLWXSRCTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.